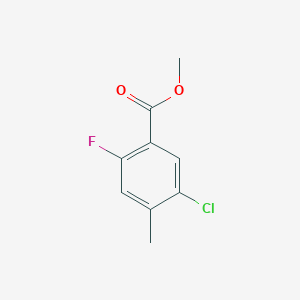
Ácido 4-(2-clorofeniltio)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Chlorophenylthio)benzoic acid” is a chemical compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 26 atoms: 9 Hydrogen atoms, 13 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . The InChI code for the molecule is 1S/C13H9ClO2S/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) .Physical And Chemical Properties Analysis
“4-(2-Chlorophenylthio)benzoic acid” is a white to yellow solid at room temperature . It has a molecular weight of 264.73 .Aplicaciones Científicas De Investigación
Investigación Proteómica
“Ácido 4-(2-clorofeniltio)benzoico” se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse para estudiar las interacciones de proteínas, las modificaciones postraduccionales o la abundancia de proteínas en diferentes condiciones.
Investigación Bioquímica
Este compuesto también se utiliza en la investigación bioquímica . La investigación bioquímica implica el estudio de las sustancias químicas y los procesos vitales que ocurren en los organismos vivos. Los investigadores podrían utilizar este compuesto para investigar sus interacciones con varias vías bioquímicas.
Actividad Antimicrobiana
Se han sintetizado y evaluado derivados de tiourea del “this compound” por su actividad antimicrobiana . Estos compuestos han mostrado actividad contra bacterias Gram-positivas (Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis) y bacterias Gram-negativas (Pseudomonas aeruginosa, Escherichia coli) .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Direcciones Futuras
While specific future directions for “4-(2-Chlorophenylthio)benzoic acid” are not available in the retrieved data, it’s worth noting that similar compounds, such as thioureides, have been studied for their antimicrobial properties . This suggests potential avenues for future research and applications.
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 4-(2-Chlorophenylthio)benzoic acid It is known that benzoic acid derivatives can be involved in various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-Chlorophenylthio)benzoic acid It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of 4-(2-Chlorophenylthio)benzoic acid , but more research is needed to confirm this.
Análisis Bioquímico
Biochemical Properties
4-(2-Chlorophenylthio)benzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory response. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, 4-(2-Chlorophenylthio)benzoic acid interacts with various proteins, altering their conformation and function, which can affect signal transduction pathways.
Cellular Effects
The effects of 4-(2-Chlorophenylthio)benzoic acid on cells are diverse and depend on the cell type and context. In immune cells, it can reduce the production of inflammatory cytokines by inhibiting the activity of COX and LOX enzymes . In cancer cells, 4-(2-Chlorophenylthio)benzoic acid has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . Furthermore, it influences cell signaling pathways such as the NF-κB pathway, leading to altered gene expression and reduced cell proliferation.
Molecular Mechanism
At the molecular level, 4-(2-Chlorophenylthio)benzoic acid exerts its effects through several mechanisms. It binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and reducing the production of prostaglandins and leukotrienes . This inhibition is achieved through competitive binding, where 4-(2-Chlorophenylthio)benzoic acid competes with the natural substrate, arachidonic acid, for the enzyme’s active site. Additionally, the compound can modulate gene expression by affecting transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chlorophenylthio)benzoic acid can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature . Long-term exposure to 4-(2-Chlorophenylthio)benzoic acid in cell culture studies has shown sustained inhibition of COX and LOX activities, leading to prolonged anti-inflammatory effects. Prolonged exposure can also result in adaptive cellular responses, such as upregulation of alternative pathways to compensate for the inhibited enzymes.
Dosage Effects in Animal Models
The effects of 4-(2-Chlorophenylthio)benzoic acid in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to toxicity.
Metabolic Pathways
4-(2-Chlorophenylthio)benzoic acid is metabolized primarily in the liver through phase I and phase II metabolic pathways . Phase I metabolism involves oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions in phase II metabolism, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion . The compound’s metabolism can affect its bioavailability and duration of action.
Transport and Distribution
Within cells and tissues, 4-(2-Chlorophenylthio)benzoic acid is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which influence its cellular uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
4-(2-Chlorophenylthio)benzoic acid localizes to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound’s interaction with mitochondrial proteins can lead to its accumulation in the mitochondria, where it exerts its pro-apoptotic effects . Additionally, its presence in the endoplasmic reticulum can affect protein folding and stress responses.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDLDVXKMIFTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2589266.png)


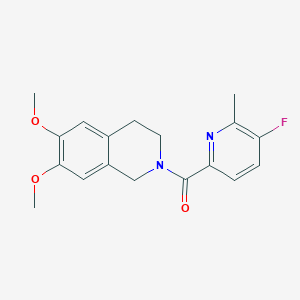
![5'-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-4,4-dimethyl-hexahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-d][1,2]oxazole]-2,4',6,6'-tetrone](/img/structure/B2589273.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethoxybenzamide](/img/structure/B2589274.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2589276.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589277.png)
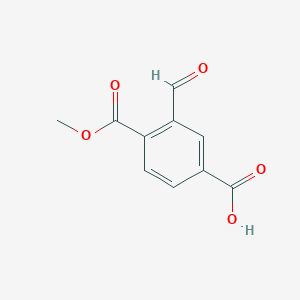
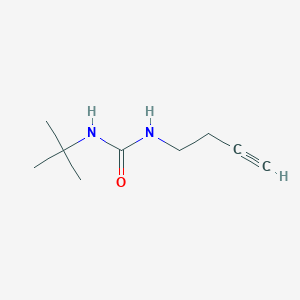
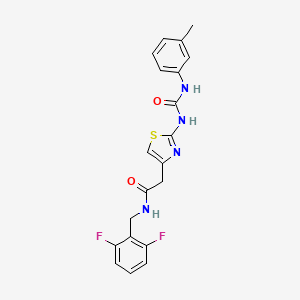
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2589283.png)
![N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2589285.png)
